1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Overview
Description
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C12H16BrClN2 and its molecular weight is 303.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Degradation
Research on compounds structurally related to 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, such as chlorophenols, has shown their significant environmental footprint due to their persistence and toxicity. Chlorophenols, for example, have been extensively studied for their moderate to considerable toxic effects on both mammalian and aquatic life. These compounds, depending on environmental conditions, can exhibit low to high persistence due to their biodegradation by adapted microflora. Their bioaccumulation is expected to be low; however, they can have a strong organoleptic effect on the aquatic environment (K. Krijgsheld & A. D. Gen, 1986). Additionally, chlorophenols have been identified as major precursors of dioxins in thermal processes, including Municipal Solid Waste Incineration, highlighting the need for understanding and mitigating their environmental impact (Yaqi Peng et al., 2016).
Toxicology and Metabolism
The metabolism and toxicity of arylpiperazine derivatives, closely related to this compound, have been a subject of research due to their clinical application in treating various disorders. These studies have highlighted the extensive pre-systemic and systemic metabolism these compounds undergo, including N-dealkylation leading to 1-aryl-piperazines. These metabolites are known for their diverse effects on serotonin and other neurotransmitter receptors, though some remain largely unexplored despite their use (S. Caccia, 2007). Understanding the metabolism of these compounds is crucial for assessing their pharmacological actions and potential toxicological impacts.
Potential for Advanced Applications
The exploration of advanced materials, such as room-temperature ionic liquids (RTILs) and their mixtures for electrochemical and energy storage technologies, demonstrates the broader application potential of structurally complex molecules. Research in this area has shown that haloaluminate RTILs, for instance, offer promising pathways for innovation in electroplating and energy storage, underscoring the potential of chemical compounds for contributing to technological advancements (T. Tsuda et al., 2017).
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOPTXZINVAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.